molecular formula C27H27NO5 B304478 4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl (4-methoxyphenoxy)(phenyl)acetate

4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl (4-methoxyphenoxy)(phenyl)acetate

Katalognummer B304478
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: ZLLKQFMSZOXQPQ-CGAIIQECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl (4-methoxyphenoxy)(phenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly referred to as DPPA and is a derivative of the well-known drug, phencyclidine (PCP). DPPA has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Wirkmechanismus

DPPA's mechanism of action involves its interaction with the NMDA receptor. DPPA binds to the receptor and modulates its activity, leading to various biochemical and physiological effects. DPPA has been found to increase the release of dopamine and serotonin, two neurotransmitters involved in various neurological processes.
Biochemical and Physiological Effects:
DPPA has been found to have a range of biochemical and physiological effects, including an increase in the release of dopamine and serotonin, as mentioned earlier. DPPA has also been found to have an analgesic effect, reducing pain perception in animal models. Additionally, DPPA has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of various mental health disorders.

Vorteile Und Einschränkungen Für Laborexperimente

DPPA's advantages for lab experiments include its potential applications in the field of neuroscience and mental health research. However, one of the limitations of DPPA is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for DPPA research, including investigating its potential applications in the treatment of various neurological and mental health disorders. Additionally, further research is needed to investigate DPPA's potential toxicity and the optimal dosage for its use in experiments. Finally, investigating the potential interactions between DPPA and other drugs may provide valuable insights into its mechanism of action.

Synthesemethoden

The synthesis of DPPA involves the reaction of 4-methoxyphenol with 1,3-dibromopropane to form 4-(4-methoxyphenoxy)-1,3-dibromobutane. This compound is then reacted with phenylacetic acid in the presence of a base to form DPPA.

Wissenschaftliche Forschungsanwendungen

DPPA has been used in various scientific research studies due to its potential applications. One of the most significant applications of DPPA is in the field of neuroscience. DPPA has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes. This has led to the investigation of DPPA as a potential treatment for various neurological disorders, including Alzheimer's disease and schizophrenia.

Eigenschaften

Produktname

4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl (4-methoxyphenoxy)(phenyl)acetate

Molekularformel

C27H27NO5

Molekulargewicht

445.5 g/mol

IUPAC-Name

[(3R)-4,4-dimethyl-2-oxo-1-phenylpyrrolidin-3-yl] 2-(4-methoxyphenoxy)-2-phenylacetate

InChI

InChI=1S/C27H27NO5/c1-27(2)18-28(20-12-8-5-9-13-20)25(29)24(27)33-26(30)23(19-10-6-4-7-11-19)32-22-16-14-21(31-3)15-17-22/h4-17,23-24H,18H2,1-3H3/t23?,24-/m0/s1

InChI-Schlüssel

ZLLKQFMSZOXQPQ-CGAIIQECSA-N

Isomerische SMILES

CC1(CN(C(=O)[C@@H]1OC(=O)C(C2=CC=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4)C

SMILES

CC1(CN(C(=O)C1OC(=O)C(C2=CC=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Kanonische SMILES

CC1(CN(C(=O)C1OC(=O)C(C2=CC=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.